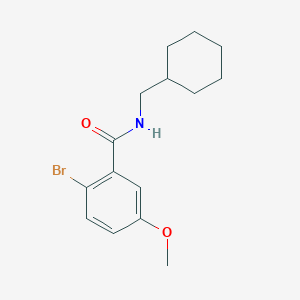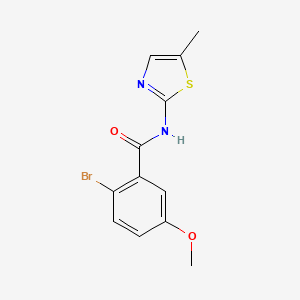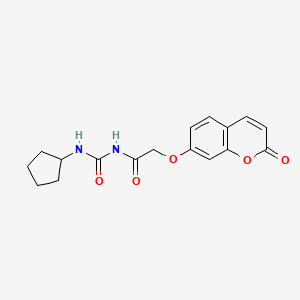
3-cyano-N-(2,4-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(2,4-dimethylphenyl)benzamide, also known as DMB, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. It is a member of the benzamide family and has a molecular formula of C17H16N2O.
科学的研究の応用
3-cyano-N-(2,4-dimethylphenyl)benzamide has been found to have potential applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 3-cyano-N-(2,4-dimethylphenyl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, 3-cyano-N-(2,4-dimethylphenyl)benzamide has anti-inflammatory properties and can reduce inflammation in various tissues.
作用機序
The mechanism of action of 3-cyano-N-(2,4-dimethylphenyl)benzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth, neuroprotection, and inflammation. Studies have shown that 3-cyano-N-(2,4-dimethylphenyl)benzamide can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. It has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-cyano-N-(2,4-dimethylphenyl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation in various tissues. Studies have also shown that 3-cyano-N-(2,4-dimethylphenyl)benzamide can improve glucose tolerance and insulin sensitivity in mice, suggesting that it may have potential applications in the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of using 3-cyano-N-(2,4-dimethylphenyl)benzamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using 3-cyano-N-(2,4-dimethylphenyl)benzamide is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of 3-cyano-N-(2,4-dimethylphenyl)benzamide.
将来の方向性
There are several potential future directions for research on 3-cyano-N-(2,4-dimethylphenyl)benzamide. One area of interest is the development of novel cancer therapies based on 3-cyano-N-(2,4-dimethylphenyl)benzamide. Studies have shown that 3-cyano-N-(2,4-dimethylphenyl)benzamide can inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the role of 3-cyano-N-(2,4-dimethylphenyl)benzamide in neuroprotection and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of 3-cyano-N-(2,4-dimethylphenyl)benzamide and its potential side effects and toxicity.
合成法
The synthesis of 3-cyano-N-(2,4-dimethylphenyl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with potassium cyanide to form 3-cyano-N-(2,4-dimethylphenyl)benzamide. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 3-cyano-N-(2,4-dimethylphenyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
特性
IUPAC Name |
3-cyano-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-15(12(2)8-11)18-16(19)14-5-3-4-13(9-14)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLDVVTYAZJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2,4-dimethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)


![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)


![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)


![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)